Cas no 2172165-42-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid)

2172165-42-1 structure
Productnaam:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid
- EN300-1545531
- EN300-1532847
- 2172165-42-1
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid
- EN300-1545481
- 2171259-56-4
- 5-hydroxy-2-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171176-12-6
- 5-hydroxy-2-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
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- Inchi: 1S/C27H24N2O6/c30-17-9-10-24(22(13-17)26(32)33)29-25(31)15-11-16(12-15)28-27(34)35-14-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13,15-16,23,30H,11-12,14H2,(H,28,34)(H,29,31)(H,32,33)
- InChI-sleutel: GGIKIPKGOJJKCI-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC(=CC=2C(=O)O)O)=O)C1)=O
Berekende eigenschappen
- Exacte massa: 472.16343649g/mol
- Monoisotopische massa: 472.16343649g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 7
- Complexiteit: 777
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 125Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1545531-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1545531-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1545531-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1545531-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1545531-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1545531-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1545531-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1545531-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1545531-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1545531-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-hydroxybenzoic acid |
2172165-42-1 | 500mg |
$3233.0 | 2023-09-25 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-hydroxybenzoic acid Gerelateerde literatuur
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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